



# The Discovery and Synthesis of GSK583: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | RIP2 kinase inhibitor 1 |           |
| Cat. No.:            | B607818                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2][3][4][5] It mediates downstream signaling from the intracellular pattern recognition receptors, NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][2][3][5] Activation of the NOD-RIPK2 pathway leads to the production of proinflammatory cytokines, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.[6] GSK583 was developed as a chemical probe to elucidate the role of RIPK2 in these pathological processes.[1][2][3][4][7][5] Despite its utility as a research tool, certain liabilities, including off-target effects, precluded its development as a clinical drug candidate.[8][9][10] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of GSK583.

## **Discovery and Development**

The discovery of GSK583 was the result of a focused medicinal chemistry effort aimed at identifying potent and selective inhibitors of RIPK2. The development process involved structure-activity relationship (SAR) studies to optimize a 4-aminoquinoline scaffold.[9] These studies led to the identification of GSK583, which demonstrated excellent kinase selectivity and the ability to modulate inflammatory responses in both in vitro and in vivo models.[9]



## Synthesis of GSK583

The synthesis of GSK583 involves a multi-step process. A general synthetic route for analogous 4-aminoquinoline derivatives begins with the reaction of a 6-bromo-4-chloroquinoline with an appropriate amine.[11] This is followed by a Suzuki coupling reaction to introduce the tert-butylsulfonyl moiety at the 6-position.

A plausible synthetic scheme is as follows:

- Nucleophilic Aromatic Substitution: 4,6-dichloroquinoline is reacted with 5-fluoro-1H-indazol-3-amine in the presence of a suitable base and solvent to form N-(6-chloroquinolin-4-yl)-5-fluoro-1H-indazol-3-amine.
- Thiolation: The resulting intermediate is then reacted with sodium tert-butylsulfinate in a polar aprotic solvent such as DMF or DMSO to introduce the tert-butylthio group at the 6-position via nucleophilic aromatic substitution.
- Oxidation: The tert-butylthio group is subsequently oxidized to the corresponding tert-butylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or Oxone® to yield the final product, GSK583.

### **Mechanism of Action**

GSK583 functions as an ATP-competitive inhibitor of RIPK2.[12] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals key interactions.[9] A critical hydrogen bond is formed between the N1 of the indazole ring of GSK583 and the side chain of Asp164 in the kinase domain of RIPK2.[9] Additionally, the 4-aminoquinoline core forms a hinge-binding interaction with the backbone of Met98 in the hinge region of the kinase.[9] These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of RIPK2.

## Signaling Pathways and Experimental Workflows NOD2 Signaling Pathway and Inhibition by GSK583





Click to download full resolution via product page

Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.



## **Experimental Workflow for Cellular Activity Assessment**



Click to download full resolution via product page

Caption: Workflow for determining the cellular potency of GSK583.

## Quantitative Data Summary In Vitro and Cellular Activity of GSK583



| Target/Assay                        | Species                                         | IC50    | Reference       |
|-------------------------------------|-------------------------------------------------|---------|-----------------|
| RIPK2 (cell-free)                   | Human                                           | 5 nM    | [8][13][14][15] |
| RIPK2 (cell-free)                   | Rat                                             | 2 nM    | [16][17]        |
| RIPK3 (cell-free)                   | Human                                           | 16 nM   | [8]             |
| MDP-stimulated TNF-<br>α production | Human Monocytes                                 | 8 nM    | [8][11][13]     |
| MDP-stimulated TNF-<br>α production | Human Whole Blood                               | 237 nM  | [11][13][18]    |
| MDP-stimulated TNF-<br>α production | Rat Whole Blood                                 | 133 nM  | [13]            |
| TNF-α and IL-6 production           | Human<br>Crohn's/Ulcerative<br>Colitis Biopsies | ~200 nM | [8][11][18]     |

**Off-Target Activity of GSK583** 

| Off-Target   | Assay Type            | IC50    | Reference |
|--------------|-----------------------|---------|-----------|
| hERG Channel | Ion Channel Assay     | 7.45 μΜ | [12]      |
| CYP3A4       | P450 Inhibition Assay | 5 μΜ    | [8][12]   |

## Detailed Experimental Protocols RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the binding of GSK583 to the ATP pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

#### Materials:

Full-length FLAG His-tagged RIPK2



- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS
- GSK583 stock solution in 100% DMSO
- 384-well, low-volume, black polystyrene microplates

#### Procedure:

- Prepare serial dilutions of GSK583 in 100% DMSO.
- Dispense 100 nL of the compound dilutions into the wells of the microplate.
- Add 5 μL of RIPK2 enzyme solution (at twice the final assay concentration) to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.
- Add 5  $\mu$ L of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.
- Incubate at room temperature for at least 10 minutes in the dark.
- Measure fluorescence polarization using a suitable plate reader.
- Calculate the percent inhibition relative to control wells (DMSO only) and determine the IC50 value by fitting the data to a four-parameter logistic equation.[13][19]

### **Cellular Selectivity Assay in Primary Human Monocytes**

This protocol assesses the ability of GSK583 to selectively inhibit NOD1/NOD2-mediated cytokine production.

#### Materials:

Primary human monocytes



GSK583

NOD1 agonist: iE-DAP (300 μg/mL)

• NOD2 agonist: MDP (1 μg/mL)

TLR2 agonist: Pam2Csk4 (10 ng/mL)

TLR4 agonist: Ultrapure LPS (10 ng/mL)

TLR7 agonist: Gardiquimod (10 μg/mL)

• IL-1R agonist: IL-1β (10 ng/mL)

• TNFR agonist: TNF-α (100 ng/mL)

• Immunoassay kits for TNF-α and IL-8

#### Procedure:

- Plate primary human monocytes in a 96-well plate.
- Pre-treat the cells with GSK583 (e.g., at 1 μM) or vehicle control for 30 minutes.[8]
- Stimulate the cells with the respective agonists for NOD1, NOD2, TLRs, IL-1R, or TNFR.
- Incubate the plate for 6 hours at 37°C.[8]
- Collect the cell culture supernatants.
- Measure the concentration of TNF-α (for NOD2, TLR2, TLR4, IL-1R stimulation) or IL-8 (for NOD1, TLR7, TNFR stimulation) using specific immunoassays.[12]
- Calculate the percent inhibition of cytokine release for each pathway compared to the vehicle-treated, stimulated control.[8]

#### **Limitations of GSK583**



While GSK583 is a valuable tool for in vitro and in vivo preclinical research, its progression as a therapeutic agent was halted due to several limiting factors:

- hERG Channel Inhibition: GSK583 exhibits activity against the hERG ion channel, which is associated with a risk of cardiac arrhythmias.[8][9][10]
- CYP3A4 Inhibition: The compound also inhibits the major drug-metabolizing enzyme
   CYP3A4, indicating a high potential for drug-drug interactions.[8]
- Suboptimal Pharmacokinetics: GSK583 has moderate oral bioavailability and a pharmacokinetic/pharmacodynamic (PK/PD) profile that was deemed unsuitable for further development.[8][9][10][11]

#### Conclusion

GSK583 is a seminal molecule in the study of RIPK2 biology. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory diseases.[1][2][3][4][7][5] The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GSK583 as a chemical probe. The limitations that prevented its clinical development have also provided valuable insights for the design of next-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]

#### Foundational & Exploratory





- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PMID: 27109867 | MCE [medchemexpress.cn]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. hERG Assay | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions Evotec [evotec.com]
- 14. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lab-chemicals.com [lab-chemicals.com]
- 17. Modulation of muramyl dipeptide stimulation of cytokine production by blood components
   PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK583 | RIP kinase | TargetMol [targetmol.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK583: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607818#discovery-and-synthesis-of-gsk583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com